2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid
Description
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid is a bicyclic compound featuring a dioxolane ring fused with a carboxylic acid group. The structure includes a vinyl substituent at the 5-position and two methyl groups at the 2-position of the dioxolane ring. Its vinyl group may confer reactivity in polymerization or cycloaddition reactions, distinguishing it from other dioxolane derivatives.
Properties
IUPAC Name |
5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(7(9)10)12-8(2,3)11-5/h4-6H,1H2,2-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWPZJLBKWKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543561 | |
| Record name | 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-66-6 | |
| Record name | 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with a vinylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or boron reagents (BH3) are used for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated compounds, boronated compounds.
Scientific Research Applications
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,2-dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid, highlighting differences in substituents, synthesis, and biological/physical properties:
Key Structural and Functional Differences:
Substituent Effects: The vinyl group in the target compound contrasts with phenyl, t-butyl, or alkyne groups in analogs. This group enhances reactivity in radical or addition reactions compared to inert substituents like methyl or t-butyl .
Synthetic Utility: Esters (e.g., tert-butyl or n-butyl) are common in intermediates for coupling reactions, as seen in and . The free carboxylic acid in the target compound may serve as a hydrogen-bond donor in MOF assembly . The Brook rearrangement () utilizes dioxolane esters for carbon-carbon bond formation, but the vinyl variant’s applicability remains unexplored.
The absence of activity data for the vinyl derivative highlights a research gap compared to well-studied compounds like caffeic acid () or palmitic acid ().
Physical Properties: Lipophilicity: Esters (e.g., n-butyl in ) exhibit higher logP values than carboxylic acids, affecting membrane permeability and ADME profiles .
Biological Activity
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid (CAS Number: 99902-66-6) is a compound with significant potential in various biological applications. Its unique structural properties allow it to participate in diverse chemical reactions, making it a candidate for drug delivery systems and other therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Molecular Formula : C₈H₁₂O₄
Molecular Weight : 172.18 g/mol
Structural Formula : Structural Formula
The compound features a dioxolane ring, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 172.18 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Protonation and Drug Release : The compound can undergo protonation in acidic environments, facilitating the release of therapeutic agents from drug delivery systems (DDS) designed using this compound .
- Cellular Uptake : Studies indicate that DDS utilizing this compound exhibit enhanced cellular uptake in cancer cells, particularly HepG2 liver tumor cells, leading to increased cytotoxicity .
Study on Drug Delivery Systems
A recent study investigated the use of this compound in smart drug delivery systems. The findings revealed that the compound could effectively encapsulate drugs and release them in response to pH changes typical of tumor microenvironments:
- Cell Line Used : HepG2 (liver cancer cells)
- Concentration : 20 mg/L
- Results : Cell viability decreased to less than 20% after 48 hours of incubation with the DDS containing the compound .
Applications in Therapeutics
The compound's ability to enhance drug solubility and bioavailability makes it a promising candidate for various therapeutic applications:
- Anticancer Agents : Its incorporation into polymeric micelles has shown potential in targeting cancer cells while minimizing effects on healthy tissues.
- Biocompatibility : Preliminary studies suggest that formulations containing this compound exhibit favorable biocompatibility profiles, making them suitable for further development in clinical settings .
Q & A
Basic Research Questions
Q. How can the molecular structure of 2,2-dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include bond angles (e.g., O3–C4–C8 = 110.86°, C7–C4–C8 = 112.14°) and torsional angles (e.g., O1–C1–C2–C5 = 22.55°), which validate the dioxolane ring geometry and vinyl group orientation . Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data should be resolved by refining crystallographic models using software like SHELXL.
Q. What synthetic strategies are effective for preparing this compound, and how are side products minimized?
- Methodological Answer : The synthesis involves protecting group strategies for the carboxylic acid moiety and controlled vinylation. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of the dioxolane ring.
- Monitoring reaction progress via HPLC to detect intermediates like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, a common side product during cyclization .
- Optimizing temperature (e.g., 0–5°C) to suppress polymerization of the vinyl group.
Advanced Research Questions
Q. How does the vinyl group’s stereoelectronic properties influence reactivity in cycloaddition reactions?
- Methodological Answer : The vinyl group’s orientation (C1–C2–C5 angle = 108.49°, C5–C2–C6 angle = 118.48°) impacts its participation in Diels-Alder reactions. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can predict regioselectivity by analyzing frontier molecular orbitals. Experimental validation via NMR kinetics (e.g., monitoring diene consumption) is critical to resolve contradictions between theoretical and observed outcomes .
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Methodological Answer : For example, crystallographic data (e.g., O4–C4–C7 = 170.04°) may reveal unexpected puckering in the dioxolane ring, conflicting with gas-phase DFT models. To address this:
- Perform variable-temperature XRD to assess thermal motion effects.
- Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice, which are absent in computational simulations .
Q. What methodologies optimize the synthesis of derivatives like anhydrides or esters while preserving stereochemical integrity?
- Methodological Answer :
- Anhydride Formation : React the carboxylic acid with acetic anhydride under catalytic H2SO4, monitoring via IR spectroscopy for carbonyl stretching (∼1800 cm⁻¹). Crystal structure data (e.g., C25–O8–C17–O9 = −55.71°) confirm anhydride geometry .
- Esterification : Use Mitsunobu conditions (DIAD, Ph3P) to retain configuration at chiral centers. Analyze diastereomer ratios via chiral HPLC.
Q. How can reaction path search methods (e.g., artificial force-induced reaction, AFIR) predict novel transformations involving this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., GRRM17 software) to map potential energy surfaces for reactions like vinyl group functionalization. Pair computational predictions with high-throughput screening (e.g., robotic liquid handlers) to validate pathways. ICReDD’s integrated approach, combining computation and experiment, reduces trial-and-error inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

